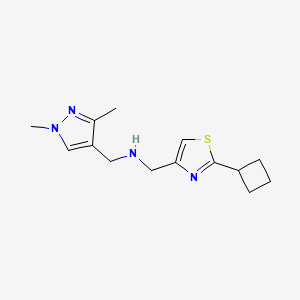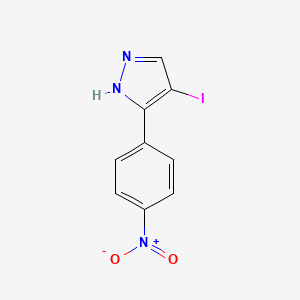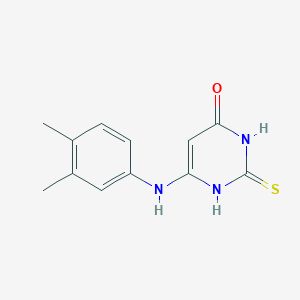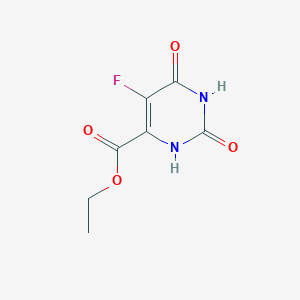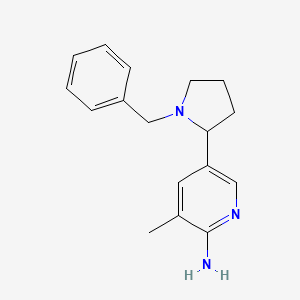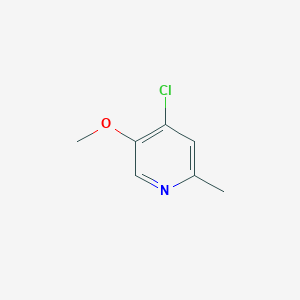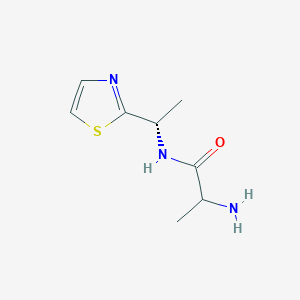
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanol: is an organic compound that features a fluoropyrimidine moiety attached to a phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol typically involves a Suzuki coupling reaction. This reaction is carried out between (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine, catalyzed by palladium chloride (PdCl2) with triphenylphosphine (PPh3) as a ligand. The reaction yields this compound with a yield of approximately 68% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and appropriate ligands ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl ring, potentially altering its biological activity.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (3-(5-fluoropyrimidin-2-yl)phenyl)formaldehyde or (3-(5-fluoropyrimidin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced derivatives with modified pyrimidine or phenyl rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activity, including its role as an antiproliferative agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Medicine: Due to its antiproliferative properties, this compound is being investigated for its potential use in cancer therapy. It targets specific pathways involved in cell growth and proliferation.
Industry: The compound can be used in the development of new materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves the inhibition of specific molecular targets, such as the mesenchymal-epithelial transition factor (c-Met). This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects the phosphorylation of c-Met and its downstream signaling components, such as Akt (Protein Kinase B).
Vergleich Mit ähnlichen Verbindungen
Tepotinib: A c-Met inhibitor used in cancer therapy.
Crizotinib: Another c-Met inhibitor with a similar mechanism of action.
Uniqueness: (3-(5-Fluoropyrimidin-2-yl)phenyl)methanol is unique due to its specific structural features, which confer distinct biological activity. Its fluoropyrimidine moiety and methanol group contribute to its potency and selectivity as an antiproliferative agent.
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
[3-(5-fluoropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 |
InChI-Schlüssel |
SMJCGTYDXYMLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



